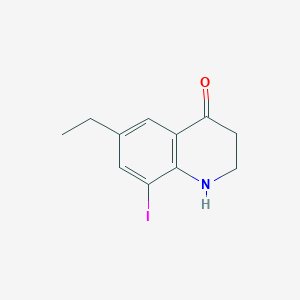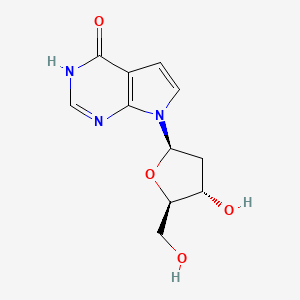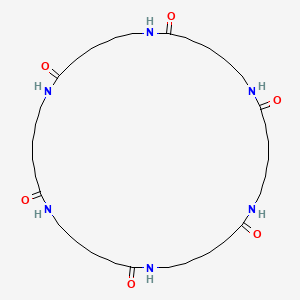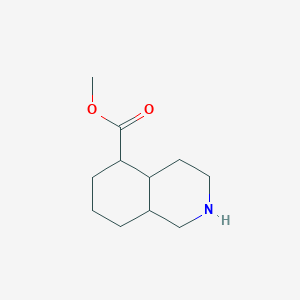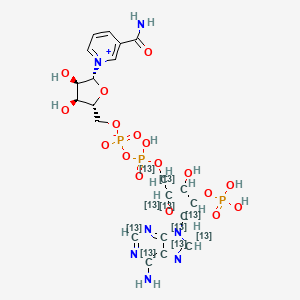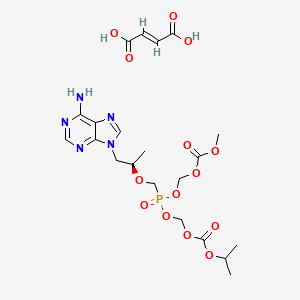
MOC-POC Tenofovir Fumarate Salt (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MOC-POC Tenofovir Fumarate Salt (Mixture of Diastereomers) is a compound used primarily in the field of antiviral research. It is a derivative of Tenofovir, a well-known antiviral medication used to treat HIV and chronic hepatitis B. The compound is characterized by its complex molecular structure, which includes multiple functional groups and stereocenters, making it a mixture of diastereomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MOC-POC Tenofovir Fumarate Salt involves multiple steps, starting from the basic nucleoside analogs. The key steps include:
Protection of Functional Groups: Protecting groups are used to shield reactive sites during the synthesis.
Phosphorylation: Introduction of the phosphate group is a critical step.
Formation of the Fumarate Salt: The final step involves the formation of the fumarate salt to enhance the compound’s stability and solubility
Industrial Production Methods
Industrial production of MOC-POC Tenofovir Fumarate Salt follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
MOC-POC Tenofovir Fumarate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the phosphate group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve mild bases or acids to facilitate the reaction
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which are often used in further research and development .
Scientific Research Applications
MOC-POC Tenofovir Fumarate Salt is widely used in scientific research, particularly in:
Chemistry: As a reference standard in analytical chemistry.
Biology: Studying its effects on viral replication and cellular mechanisms.
Medicine: Developing new antiviral therapies and understanding drug resistance.
Industry: Used in the production of antiviral drugs and as a quality control standard
Mechanism of Action
The compound exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for viral replication. It mimics the natural nucleotides, getting incorporated into the viral DNA and causing chain termination. This prevents the virus from replicating and spreading .
Comparison with Similar Compounds
Similar Compounds
Tenofovir Disoproxil Fumarate: Another prodrug of Tenofovir, used in similar applications.
Tenofovir Alafenamide: A newer version with improved pharmacokinetics.
Adefovir Dipivoxil: Used for treating hepatitis B
Uniqueness
MOC-POC Tenofovir Fumarate Salt stands out due to its unique diastereomeric mixture, which can offer different pharmacological properties and stability profiles compared to its analogs .
Properties
Molecular Formula |
C21H30N5O14P |
|---|---|
Molecular Weight |
607.5 g/mol |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(methoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H26N5O10P.C4H4O4/c1-11(2)32-17(24)28-9-31-33(25,30-8-27-16(23)26-4)10-29-12(3)5-22-7-21-13-14(18)19-6-20-15(13)22;5-3(6)1-2-4(7)8/h6-7,11-12H,5,8-10H2,1-4H3,(H2,18,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,33?;/m1./s1 |
InChI Key |
YUQOAWMYXXJXNV-OXCDREKOSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


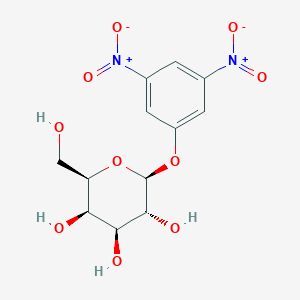
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)


![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

